
protoveratrine A
Descripción general
Descripción
Protoveratrine A is a steroidal alkaloid derived from plants of the genus Veratrum (e.g., Veratrum album). It is classified as an ester alkaloid with a complex tetracyclic structure, characterized by multiple hydroxyl and ester groups . Pharmacologically, it acts as a hypotensive agent by inducing vasodilation through stimulation of baroreceptors and modulation of sodium channel activity . This compound has been studied for its effects on neurotransmitter release, particularly gamma-aminobutyric acid (GABA), in rat cerebral cortex slices, a process linked to sodium ion (Na⁺) influx and calcium (Ca²⁺) dynamics .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la protoveratrina A implica reacciones orgánicas complejas debido a su estructura intrincada. Por lo general, la ruta sintética incluye múltiples pasos, como la esterificación, la ciclación y las modificaciones de los grupos funcionales. Las condiciones de reacción a menudo requieren catalizadores específicos, temperaturas controladas y niveles de pH precisos para garantizar la formación correcta del producto deseado .
Métodos de producción industrial
La producción industrial de protoveratrina A generalmente se logra mediante la extracción de fuentes naturales, particularmente de las raíces y rizomas de las especies de Veratrum. El proceso de extracción implica la extracción con solventes seguida de pasos de purificación, como la cromatografía, para aislar la protoveratrina A en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
La protoveratrina A experimenta diversas reacciones químicas, que incluyen:
Oxidación: La protoveratrina A se puede oxidar para formar diferentes derivados, que pueden tener actividades biológicas alteradas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la protoveratrina A, cambiando potencialmente sus propiedades farmacológicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de protoveratrina A incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios ácidos y bases para reacciones de sustitución. Las condiciones para estas reacciones suelen implicar temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos principales formados
Los productos principales formados a partir de las reacciones de protoveratrina A dependen del tipo de reacción. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados. Las reacciones de sustitución pueden dar como resultado una variedad de análogos con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Protoveratrine A exhibits several pharmacological effects, primarily influencing the cardiovascular and respiratory systems. Key properties include:
- Anti-Hypertensive Action : this compound is known for its ability to lower blood pressure through vasodilation and inhibition of sympathetic nervous system activity. Studies have shown that it can significantly reduce systolic and diastolic blood pressure in hypertensive patients .
- Cardiac Effects : The compound can prolong the QT interval and decrease heart rate, indicating potential cardiotoxicity at higher doses . It has been observed to enhance acetylcholine release from nerve terminals, which may contribute to its cardiovascular effects .
Treatment of Hypertension
This compound has been utilized in clinical settings for managing hypertension. Historical studies indicate that it effectively lowers blood pressure in patients with essential hypertension. For example, a study reported a significant drop in blood pressure levels following administration, with effective doses ranging from 0.5 mg to 2 mg .
Study | Dosage (mg) | Blood Pressure Reduction (mm Hg) | Notes |
---|---|---|---|
Meilman et al. (1950) | 0.5 - 2.0 | 60/34 to 100/62 | Significant hypotensive effects observed |
Grollman (1950) | 1.0 - 1.25 | Varies by patient | Noted bradycardia as a side effect |
Toxemia of Pregnancy
This compound has also been explored for its potential use in treating toxemia of pregnancy, characterized by hypertension and edema. Clinical trials indicated that it may alleviate symptoms associated with this condition by reducing peripheral resistance and arterial pressure .
Study | Application | Outcome |
---|---|---|
Meilman (1953) | Toxemia of pregnancy | Reduced hypertension and edema |
Clinical Case Reports
Several case reports highlight the clinical implications of this compound administration:
- In one instance, a patient experienced significant hypotension following administration, illustrating the compound's potent effects on blood pressure regulation .
- Another study documented adverse reactions including nausea and muscle weakness in patients treated with this compound, emphasizing the need for careful dosage management .
Mecanismo De Acción
La protoveratrina A ejerce sus efectos principalmente a través de la inhibición de los canales de sodio en las células cardíacas. Al unirse a estos canales, interrumpe el flujo normal de iones sodio, lo que lleva a una disminución de la frecuencia cardíaca y la presión arterial. Este mecanismo es responsable de sus efectos hipotensivos y su potencial cardiotoxicidad a dosis más altas .
Comparación Con Compuestos Similares
Protoveratrine B
Protoveratrine B is the most structurally analogous compound to Protoveratrine A, sharing the same cevane backbone but differing in ester substituents (Table 1). Both alkaloids are derived from Veratrum species and exhibit vasodilatory effects, but Protoveratrine B demonstrates a broader therapeutic window in hypertension management before inducing emesis .
Key Differences :
- Molecular Structure: Protoveratrine B (C₄₁H₆₃NO₁₅, MW 809.94) includes a 15-(2-methylbutyrate) group, whereas this compound has distinct ester configurations .
- Pharmacokinetics : Protoveratrine B is administered orally at doses starting at 0.3–0.5 mg, with gradual titration to avoid adverse effects like nausea, whereas this compound’s dosing is less documented .
- Mechanism : Both compounds increase cyclic GMP levels in cerebellar slices, but Protoveratrine B’s action is more resistant to antagonism by L-glutamate diethyl ester, suggesting differences in glutamate receptor interactions .
Jervine
Jervine, another Veratrum alkaloid, differs fundamentally in structure and function. Unlike this compound, it is a glycosidic alkaloid with a C-nor-D-homosteroid skeleton .
Key Differences :
- Pharmacology : Jervine acts as a teratogen, inhibiting cholesterol synthesis, whereas this compound/B target cardiovascular pathways .
- Toxicity : Jervine’s LD₅₀ in mice is significantly higher (>5 mg/kg), reflecting its divergent biological targets .
Germerine
Germerine, also isolated from Veratrum, shares the ester alkaloid classification but has distinct substituents. It is less studied but shows overlapping hypotensive effects with this compound/B .
Data Tables
Table 1: Structural and Pharmacological Comparison of this compound and Analogues
Table 2: Clinical and Experimental Findings
Discussion of Mechanistic Divergences
While this compound and B share structural and functional similarities, their ester group variations lead to differences in receptor affinity and metabolic stability. Protoveratrine B’s 15-(2-methylbutyrate) group may enhance resistance to enzymatic degradation, explaining its superior clinical utility . In contrast, Jervine and Germerine diverge entirely in biological targets, emphasizing the importance of structural specificity in alkaloid pharmacology .
Q & A
Basic Research Questions
Q. What experimental designs are recommended for isolating protoveratrine A from plant sources?
Methodological Answer:
- Use a multi-step extraction protocol involving solvent partitioning (e.g., ethanol or methanol) followed by column chromatography (silica gel or reverse-phase) for purification .
- Validate purity via HPLC-MS and NMR spectroscopy, ensuring retention times and spectral data align with established reference standards .
- Include negative controls (e.g., plant material devoid of this compound) to confirm specificity .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Perform systematic reviews to identify variability in experimental conditions (e.g., cell lines, dosage ranges, or solvent carriers) that may explain discrepancies .
- Conduct meta-analyses using standardized effect sizes (e.g., IC50 values) to compare studies, adjusting for confounding variables like assay sensitivity .
- Replicate conflicting experiments under controlled conditions, adhering to NIH guidelines for preclinical reproducibility .
Q. What statistical approaches are suitable for dose-response studies of this compound?
Methodological Answer:
- Use nonlinear regression models (e.g., sigmoidal curves) to calculate EC50/IC50 values, ensuring adequate sample sizes (n ≥ 6) to minimize Type I/II errors .
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons, reporting confidence intervals and p-values in compliance with analytical chemistry standards .
Advanced Research Questions
Q. What mechanistic studies are critical to elucidate this compound’s interaction with sodium channels?
Methodological Answer:
- Employ patch-clamp electrophysiology to quantify ion flux inhibition in neuronal cells, correlating results with molecular docking simulations to identify binding residues .
- Validate findings using knock-in/knockout animal models to assess phenotypic rescue or exacerbation of channel-related pathologies .
- Integrate transcriptomic profiling (RNA-seq) to explore downstream signaling cascades affected by this compound .
Q. How can researchers optimize this compound’s pharmacokinetic profile for therapeutic applications?
Methodological Answer:
- Design in vivo pharmacokinetic studies using LC-MS/MS to measure plasma half-life, bioavailability, and tissue distribution in rodent models .
- Test prodrug formulations (e.g., ester derivatives) to enhance solubility and metabolic stability, comparing AUC values across formulations .
- Apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing regimens from preclinical data .
Q. What strategies mitigate off-target effects in this compound toxicity assays?
Methodological Answer:
- Use high-content screening (HCS) with fluorescent probes to monitor mitochondrial membrane potential and ROS production in real-time .
- Cross-validate toxicity data across multiple models (e.g., zebrafish embryos, 3D organoids) to distinguish compound-specific effects from assay artifacts .
- Incorporate CRISPR-Cas9 screens to identify genetic modifiers of this compound toxicity .
Q. Data Analysis & Reporting
Q. How should researchers structure datasets for this compound studies to ensure reproducibility?
Methodological Answer:
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and statistical code in public repositories like Zenodo or Figshare .
- Document metadata rigorously (e.g., solvent purity, instrument calibration dates) to enable cross-study comparisons .
Q. What criteria define a robust structure-activity relationship (SAR) for this compound analogs?
Methodological Answer:
- Synthesize analogs with systematic modifications (e.g., alkyl chain truncation, stereochemical inversion) and test bioactivity in parallel assays .
- Use QSAR models to predict activity cliffs, validating predictions with in vitro/in vivo experiments .
- Report SAR data with molecular descriptors (e.g., LogP, polar surface area) and heatmaps to visualize activity trends .
Q. Ethical & Validation Considerations
Q. What ethical protocols apply to preclinical studies of this compound in animal models?
Methodological Answer:
- Adhere to ARRIVE guidelines for reporting animal experiments, including sample size justification, randomization, and blinding protocols .
- Obtain institutional animal care committee (IACUC) approval and document euthanasia methods compliant with AVMA standards .
Q. How can researchers validate this compound’s proposed molecular targets?
Methodological Answer:
- Perform competitive binding assays (e.g., SPR or ITC) to measure affinity for suspected targets like voltage-gated sodium channels .
- Use RNA interference (siRNA/shRNA) to silence target genes and assess loss of this compound’s bioactivity .
Q. Interdisciplinary Integration
Q. What computational tools enhance this compound research in drug discovery pipelines?
Methodological Answer:
- Apply molecular dynamics simulations (e.g., GROMACS) to study conformational changes in target proteins upon this compound binding .
- Use cheminformatics platforms (e.g., Schrödinger Suite) for virtual screening of compound libraries against this compound’s pharmacophore .
Q. How can omics technologies advance understanding of this compound’s polypharmacology?
Methodological Answer:
Propiedades
IUPAC Name |
[16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTGGNIMZXFORS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63NO14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861817 | |
Record name | 6,7-Bis(acetyloxy)-4,14,16,20-tetrahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.